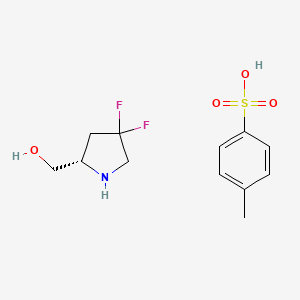

(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate

Übersicht

Beschreibung

(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and a methanol group, which is further modified by a tosylate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring with the desired stereochemistry. This can be achieved through various methods, including cyclization reactions.

Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Attachment of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group.

Tosylation: The final step involves the tosylation of the hydroxyl group using tosyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₆H₈F₂N₁O₃S

- Molecular Weight : 195.19 g/mol

- Stereochemistry : (S) configuration is crucial for its biological interactions.

The compound exhibits significant biological activities, which can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Modulates activity of various enzymes, influencing metabolic pathways. |

| Cell Signaling | Affects signaling pathways related to protein kinases and gene expression. |

| Potential Therapeutic Uses | Investigated for applications in drug design due to unique structural features. |

Enzyme Modulation

(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate has been shown to interact with several key enzymes, particularly those involved in metabolic processes. Studies indicate that it influences the activity of alcohol dehydrogenase, which plays a critical role in the oxidation of alcohols and subsequent cellular signaling pathways. This modulation can have implications for understanding metabolic disorders and developing therapeutic agents targeting these pathways.

Drug Design and Development

The unique structural features of this compound make it a valuable candidate in drug design. Its difluoromethyl group enhances binding affinities to biological targets, which is crucial in the development of more effective therapeutics. Research has highlighted its potential as a building block for synthesizing complex molecules used in treating various diseases.

Therapeutic Applications

Recent studies have explored the therapeutic potential of this compound in treating conditions such as metabolic syndrome, type 2 diabetes, and neurodegenerative diseases like Alzheimer's . Its ability to inhibit specific enzymes linked to these disorders positions it as a promising candidate for further clinical investigation.

Case Study 1: Enzyme Interaction Studies

A study demonstrated that this compound significantly affects enzyme activity through conformational changes upon binding. This is crucial for understanding its mechanism of action in biological systems.

Case Study 2: Comparative Analysis with Similar Compounds

Research comparing this compound with structurally similar compounds revealed that its stereochemistry plays a vital role in determining interaction profiles with target enzymes. For instance, the enantiomer (R)-(4,4-difluoro-pyrrolidin-2-yl)-methanol exhibits different biological activities due to its configuration.

Case Study 3: Therapeutic Applications

The compound has been investigated as a potential therapeutic agent for metabolic disorders. It has shown promise in preclinical models for modulating pathways associated with insulin resistance and lipid metabolism .

Wirkmechanismus

The mechanism of action of (S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in various synthetic applications to introduce functional groups into target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol mesylate: Similar structure but with a mesylate group instead of a tosylate group.

(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol triflate: Contains a triflate group, which is another good leaving group.

Uniqueness

(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is unique due to its combination of a pyrrolidine ring, fluorine atoms, and a tosylate group. This combination imparts specific reactivity and stability, making it valuable in synthetic chemistry and various research applications .

Biologische Aktivität

(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and insights from recent studies.

Molecular Formula: CHFNO_3S

Molecular Weight: 195.19 g/mol

The compound features a pyrrolidine ring with two fluorine atoms at the 4-position and a hydroxymethyl group at the 2-position. The addition of a tosylate group enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms contribute to increased lipophilicity and metabolic stability, which may enhance binding affinity to various receptors or enzymes.

Potential Targets:

- Enzymes: The compound may interact with enzymes involved in metabolic pathways, influencing their activity.

- Receptors: Its structure suggests potential interactions with neurotransmitter receptors or other signaling pathways.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (4,4-Difluoropyrrolidin-2-yl)methanamine | Contains an amine group instead of a hydroxymethyl group | Potentially different receptor interactions |

| (4,4-Difluoropyrrolidin-2-yl)carboxylic acid | Features a carboxylic acid group instead of a hydroxymethyl group | Varies in metabolic pathways |

| (4,4-Difluoropyrrolidin-2-yl)methyl chloride | Contains a chloride group instead of a hydroxymethyl group | Different pharmacokinetic properties |

This table illustrates how variations in functional groups can influence the biological activity and pharmacological profiles of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies:

- Research indicates that this compound shows promising results in binding assays with specific receptors, suggesting potential applications in drug development for neurological disorders.

- A study highlighted its efficacy in inhibiting certain enzyme activities related to cancer cell metabolism, demonstrating its potential as an anticancer agent .

- In Vivo Models:

- Pharmacological Profiling:

Eigenschaften

IUPAC Name |

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H9F2NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)1-4(2-9)8-3-5/h2-5H,1H3,(H,8,9,10);4,8-9H,1-3H2/t;4-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAWAVNJCYZIFF-VWMHFEHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC1(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](NCC1(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.